[1,1'-Biphenyl]-2,2'-diyldiboronic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . Boronic acids typically have a trigonal planar geometry around the boron atom . The exact structure of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid” would depend on how these components are connected .Chemical Reactions Analysis
Biphenyl can undergo various chemical reactions, including electrophilic aromatic substitution . Boronic acids are known to participate in several types of reactions, including coupling reactions and condensation with compounds containing carbonyl groups . The specific reactions of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid” would depend on its exact structure and the conditions under which it’s reacted.Physical and Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water but soluble in typical organic solvents . The physical and chemical properties of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid” would depend on factors like its exact structure and purity .Scientific Research Applications
Suzuki Coupling and Polymerization
[1,1'-Biphenyl]-2,2'-diyldiboronic acid has been utilized in Suzuki coupling reactions. For instance, its role in the formation of 2,2'-bis(2-indenyl)biphenyl derivatives, which are significant in olefin polymerization, has been highlighted (Ijpeij et al., 2002).
Molecular Recognition and Sensing
This compound has been employed for molecular recognition purposes. Notably, a study demonstrated its use in the selective recognition of disaccharides at the air-water interface, leveraging the fixed distance between boronic acid moieties in the molecule (Dusemund et al., 1995).
Enhancement of Electron Accepting Ability
A novel aspect of this compound is its ability to enhance electron-accepting properties when conjugated with 2,2'-bipy units and metal chelation. This feature has implications for its use in materials science, particularly in the development of new materials with unique electronic properties (Sun et al., 2007).
Crystal Engineering
In crystal engineering, derivatives of this compound have been synthesized for potential use as tectons. The rigid m-terphenyl derivatives bearing hydrogen-bonding groups offer new possibilities in the design and synthesis of crystalline materials (Wright & Vinod, 2003).
Catalysis
The compound has been utilized in catalysis, notably in direct catalytic dehydrative amidation of β-hydroxycarboxylic acids with amines. Its efficiency as a catalyst, particularly in biphenyl-based diboronic acid anhydrides, has been demonstrated in several research studies (Shimada et al., 2019).
Synthesis of Bio-based Materials
In the field of bio-based materials, this compound has been involved in the synthesis of novel bio-based polyimides using biphenylene-containing diisocyanate derived from vanillic acid. This research expands the utility of this compound in the development of sustainable materials (Kuhire et al., 2018).
Therapeutic Investigations
Although not directly related to drug usage, some studies have explored the therapeutic potential of compounds containing this compound. For example, investigations against cancer and for antioxidant properties have been conducted, demonstrating the potential biomedical applications of these compounds (Salih, 2019).
Mechanism of Action
Target of Action
The primary target of [1,1’-Biphenyl]-2,2’-diyldiboronic acid is the PD-1/PD-L1 immune checkpoint pathway . This pathway plays a crucial role in cancer immunotherapy. The PD-1 protein and its ligand PD-L1 are immune checkpoints that, when activated, can suppress the immune system’s ability to attack cancer cells .
Mode of Action
[1,1’-Biphenyl]-2,2’-diyldiboronic acid interacts with its targets by binding to PD-L1 at its PD-1 binding site . This binding blocks the interaction between PD-1 and PD-L1, thereby preventing the suppression of the immune response . The compound is reported to induce PD-L1 dimerization and effectively block the PD-L1/PD-1 interaction .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway . By blocking the interaction between PD-1 and PD-L1, it prevents the activation of this pathway, which normally suppresses the immune response. This allows the immune system to remain active and continue attacking cancer cells .
Pharmacokinetics
Small molecules like this one generally have the potential for increased tissue penetration and better pharmacology compared to antibodies . They also have the potential for oral bioavailability .
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-2,2’-diyldiboronic acid’s action primarily involve the enhancement of the immune response against cancer cells. By blocking the PD-1/PD-L1 interaction, the compound prevents the suppression of the immune system, allowing it to continue attacking cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-2,2’-diyldiboronic acid. In general, factors such as temperature, pH, and nutrient levels can affect the sensitivity and effectiveness of various compounds .
Safety and Hazards
Future Directions
The future directions for research and development would depend on the potential applications of “[1,1’-Biphenyl]-2,2’-diyldiboronic acid”. For instance, if it shows promise in a particular type of chemical reaction, further studies could focus on optimizing the reaction conditions or exploring new reactions .
Biochemical Analysis
Biochemical Properties
Biphenyl structures, which are part of the compound, are known to be involved in various biochemical reactions . They interact with enzymes such as benzoate-Coenzyme A ligase (BZL), which converts benzoic acid to benzoyl-CoA, a key step in the biosynthesis of biphenyls . The nature of these interactions is largely determined by the specific structure and properties of the biphenyl compound .
Cellular Effects
It is known that changes in the acidity of a cell’s environment can alter the properties of cell membranes, potentially influencing cell function
Molecular Mechanism
The molecular mechanism of action of [1,1’-Biphenyl]-2,2’-diyldiboronic acid is not well-understood. Biphenyl structures are known to interact with biomolecules in specific ways. For example, they can bind to enzymes and influence their activity
Temporal Effects in Laboratory Settings
Biphenyl compounds are known for their thermal stability , suggesting that [1,1’-Biphenyl]-2,2’-diyldiboronic acid may also exhibit stability over time.
Metabolic Pathways
Biphenyl structures are known to be involved in various metabolic pathways
Transport and Distribution
The distribution of drugs within the body is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes
Properties
IUPAC Name |
[2-(2-boronophenyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8,15-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQKUXUNMZSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2B(O)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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